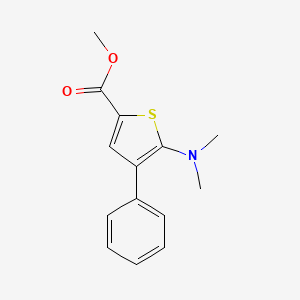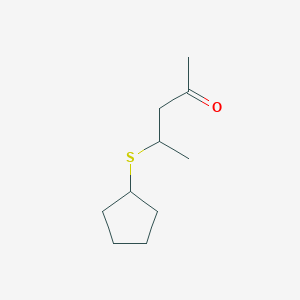
4-(Cyclopentylsulfanyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylsulfanyl)pentan-2-one is a chemical compound with the CAS Number: 1343957-86-7 . It has a molecular weight of 186.32 . The IUPAC name for this compound is 4-(cyclopentylsulfanyl)-2-pentanone . It is in liquid form .
Molecular Structure Analysis
The InChI code for 4-(Cyclopentylsulfanyl)pentan-2-one is 1S/C10H18OS/c1-8(11)7-9(2)12-10-5-3-4-6-10/h9-10H,3-7H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
4-(Cyclopentylsulfanyl)pentan-2-one is a liquid at room temperature . It has a molecular weight of 186.32 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Application of Small Aliphatic Rings in Medicinal Chemistry
Small aliphatic rings, such as cyclopropanes, cyclobutanes, oxetanes, azetidines, and bicyclo[1.1.1]pentanes, are increasingly utilized in medicinal chemistry due to their beneficial physicochemical properties and applications as functional group bioisosteres. These rings offer merits and advantages in drug development, including potential improvements in metabolic stability, bioavailability, and specificity. Despite their advantages, challenges such as chemical or metabolic stability and toxicity risks are also noted. This context highlights the significance of exploring the applications of compounds like 4-(Cyclopentylsulfanyl)pentan-2-one in medicinal chemistry for their potential to act as bioisosteres or influence drug properties (Bauer et al., 2021).
Synthesis and Characterization of Metal Complexes
The study on the synthesis, characterization, antioxidant, and antibacterial studies of some Metal(II) complexes of Tetradentate Schiff Base Ligand highlights the potential of certain compounds in creating metal complexes that exhibit significant biological activities. This research points to the utility of chemical compounds in synthesizing complexes that could have applications in medicinal chemistry and materials science. While not directly related to 4-(Cyclopentylsulfanyl)pentan-2-one, it showcases the broader chemical exploration of similar compounds for their potential applications (Ejidike & Ajibade, 2015).
Enhancement of Fuel Properties
Research into the blending of alcohols with diesel to enhance fuel properties, reduce emissions, and improve engine performance is relevant to the discussion of chemical compounds like 4-(Cyclopentylsulfanyl)pentan-2-one. Such studies demonstrate the potential of chemical compounds to modify and improve fuel characteristics, suggesting a possible area of application for similar compounds in renewable energy and environmental science (Yilmaz & Atmanli, 2017).
Safety and Hazards
The safety information for 4-(Cyclopentylsulfanyl)pentan-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is highly flammable and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-cyclopentylsulfanylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-8(11)7-9(2)12-10-5-3-4-6-10/h9-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYQGPNTQLFIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

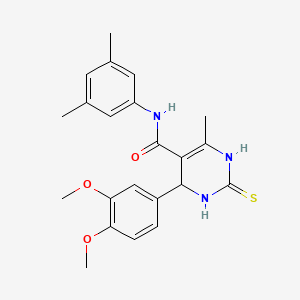
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
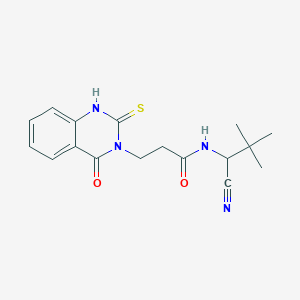
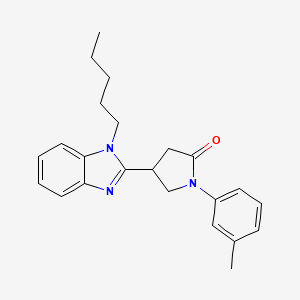
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)
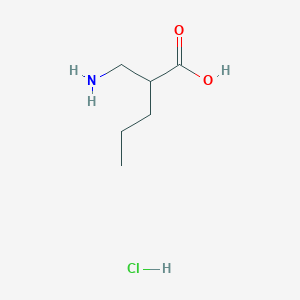
![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)
![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

